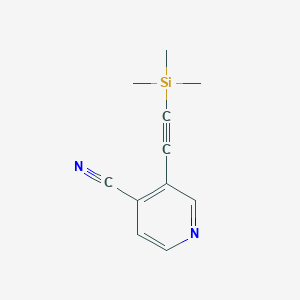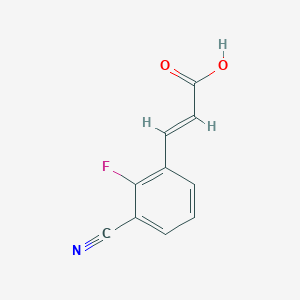
(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It features a cyano group and a fluorine atom attached to a phenyl ring, which is conjugated with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond in the acrylic acid moiety.
Substitution: The fluorine atom and cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or saturated acids.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid involves its interaction with molecular targets and pathways. The cyano group and fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid with the formula CH₂=CHCOOH.
2,6-Difluorophenylacrylic Acid: A fluorinated derivative with similar structural features.
3-(2-Furyl)acrylic Acid: Contains a furan ring instead of a phenyl ring.
Uniqueness
(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C10H6FNO2 |
|---|---|
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
(E)-3-(3-cyano-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6FNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-5H,(H,13,14)/b5-4+ |
InChI-Schlüssel |
YKQYQJHFAVBNQC-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)C#N)F)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)C#N)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


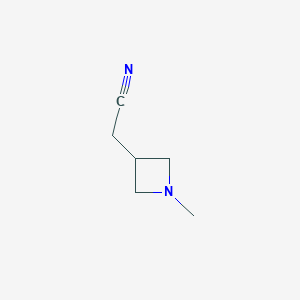
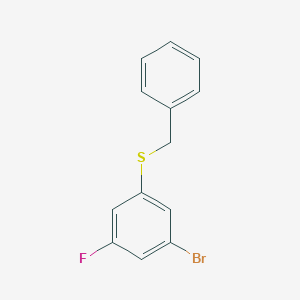
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)

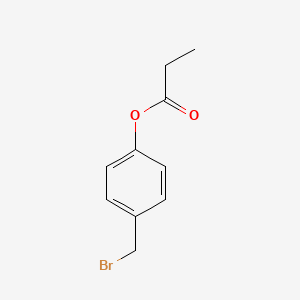
![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)



![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)

